molecular formula C16H24ClN3O3 B13960553 tert-Butyl 3-(((3-chloropyrazin-2-yl)methoxy)methyl)piperidine-1-carboxylate

tert-Butyl 3-(((3-chloropyrazin-2-yl)methoxy)methyl)piperidine-1-carboxylate

Katalognummer: B13960553
Molekulargewicht: 341.83 g/mol
InChI-Schlüssel: XUNXCDCWMFYZBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 3-(((3-chloropyrazin-2-yl)methoxy)methyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine carboxylates It is characterized by the presence of a tert-butyl group, a piperidine ring, and a chloropyrazine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(((3-chloropyrazin-2-yl)methoxy)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the chloropyrazine moiety. The tert-butyl group is then added to the piperidine ring to form the final compound. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining strict quality control standards .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 3-(((3-chloropyrazin-2-yl)methoxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperidine carboxylates .

Wirkmechanismus

The mechanism of action of tert-Butyl 3-(((3-chloropyrazin-2-yl)methoxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The chloropyrazine moiety is known to interact with various enzymes and receptors, leading to modulation of their activity. The piperidine ring and tert-butyl group contribute to the compound’s overall stability and bioavailability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to tert-Butyl 3-(((3-chloropyrazin-2-yl)methoxy)methyl)piperidine-1-carboxylate include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C16H24ClN3O3

Molekulargewicht

341.83 g/mol

IUPAC-Name

tert-butyl 3-[(3-chloropyrazin-2-yl)methoxymethyl]piperidine-1-carboxylate

InChI

InChI=1S/C16H24ClN3O3/c1-16(2,3)23-15(21)20-8-4-5-12(9-20)10-22-11-13-14(17)19-7-6-18-13/h6-7,12H,4-5,8-11H2,1-3H3

InChI-Schlüssel

XUNXCDCWMFYZBG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCCC(C1)COCC2=NC=CN=C2Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.